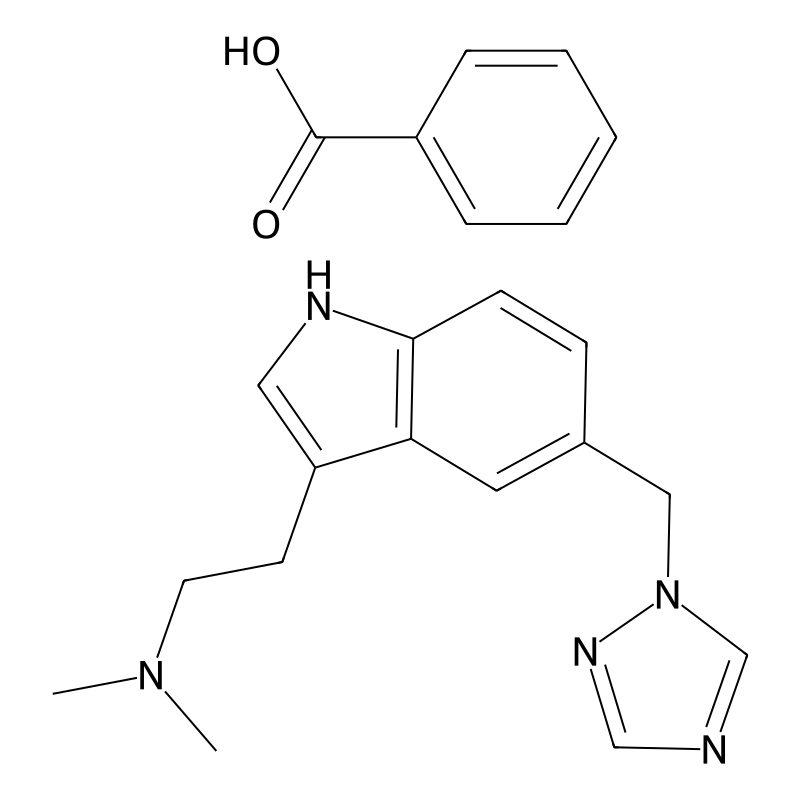

Rizatriptan Benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rizatriptan benzoate (CAS: 145202-66-0) is a highly selective 5-HT1B/1D receptor agonist and the preferred salt form of rizatriptan for advanced pharmaceutical manufacturing. Procured primarily for its optimized physicochemical properties, this benzoate salt exhibits an aqueous solubility of approximately 42 mg/mL at 25°C, a critical parameter for rapid-dissolution dosage forms [1]. Compared to standard triptan free bases, the benzoate salt ensures optimized dissolution in both conventional compressed tablets and orally disintegrating tablet (ODT) matrices, making it a foundational active pharmaceutical ingredient (API) for fast-acting neurological therapeutics[2].

Substituting rizatriptan benzoate with its free base or legacy in-class alternatives like sumatriptan fundamentally compromises formulation viability and pharmacokinetic performance. The free base of rizatriptan lacks the optimized aqueous solubility required for rapid-melt or orally disintegrating tablet (ODT) manufacturing, leading to inconsistent dissolution profiles[1]. Furthermore, substituting with sumatriptan results in a nearly three-fold reduction in oral bioavailability (approx. 15% vs. 45% for rizatriptan benzoate) and significantly delays the time to maximum plasma concentration (Tmax) [2]. For procurement teams, selecting the benzoate salt is non-negotiable when the target product profile demands rapid onset, high systemic exposure, and compatibility with advanced ODT platforms.

Aqueous Solubility for ODT Formulation Compatibility

The selection of the benzoate salt over the free base is primarily driven by its enhanced solubility profile. Rizatriptan benzoate achieves an aqueous solubility of 42 mg/mL at 25°C, providing the rapid dissolution kinetics essential for orally disintegrating tablets (ODTs) and lyophilized wafers [1]. This high solubility allows for formulation without heavy reliance on solubilizing excipients, streamlining the manufacturing process compared to highly lipophilic free bases [2].

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 42 mg/mL |

| Comparator Or Baseline | Standard un-ionized triptan free bases (Poorly water-soluble) |

| Quantified Difference | Orders of magnitude higher aqueous solubility enabling rapid-melt formulations |

| Conditions | Aqueous medium at 25°C |

High aqueous solubility is a strict prerequisite for formulating orally disintegrating tablets (ODTs), reducing excipient load and manufacturing complexity.

Absolute Oral Bioavailability Advantage

When evaluating triptan APIs for oral solid dosage forms, rizatriptan benzoate demonstrates a marked pharmacokinetic advantage over the benchmark sumatriptan. Clinical pharmacokinetic studies show that rizatriptan benzoate achieves an absolute oral bioavailability of approximately 45% [1]. In contrast, orally administered sumatriptan typically yields only about 15% bioavailability due to extensive first-pass metabolism and poor absorption[2]. This 3-fold higher bioavailability allows for lower API loading per dose.

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | ~45% |

| Comparator Or Baseline | Sumatriptan (~15%) |

| Quantified Difference | 3-fold higher oral bioavailability |

| Conditions | Oral administration in human pharmacokinetic models |

Higher bioavailability allows for a massive reduction in API dose per tablet, lowering raw material costs per unit and minimizing off-target metabolite burdens.

Accelerated Time to Maximum Concentration (Tmax)

For acute neurological indications, the speed of API absorption is a critical procurement metric. Rizatriptan benzoate is rapidly and completely absorbed, reaching peak plasma concentrations (Tmax) in 1.0 to 1.5 hours following oral administration[1]. Sumatriptan, the standard in-class comparator, exhibits a delayed Tmax of 2.0 to 2.5 hours [2]. This accelerated absorption profile directly translates to a faster onset of therapeutic action, justifying the selection of rizatriptan benzoate for premium, fast-acting product lines.

| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) |

| Target Compound Data | 1.0 - 1.5 hours |

| Comparator Or Baseline | Sumatriptan (2.0 - 2.5 hours) |

| Quantified Difference | Approximately 1 hour faster to peak systemic exposure |

| Conditions | Standard oral tablet administration |

A faster Tmax is the primary driver for 'rapid relief' product claims, directly influencing commercial positioning and patient preference.

Manufacturing of Orally Disintegrating Tablets (ODTs)

Due to its high aqueous solubility (42 mg/mL) and optimized dissolution kinetics, rizatriptan benzoate is the API of choice for ODTs and lyophilized oral wafers. It allows for rapid disintegration in saliva without the need for water, a formulation feat that is highly challenging to achieve with poorly soluble free bases [1].

Development of Fast-Onset Neurological Therapeutics

With a Tmax of 1.0-1.5 hours and 45% oral bioavailability, this compound is ideal for formulating acute-use medications where rapid systemic exposure is required. It outperforms legacy APIs like sumatriptan in speed of absorption, making it the preferred precursor for premium rapid-relief product lines [2].

High-Efficiency Low-Dose Solid Dosage Forms

The superior bioavailability of the benzoate salt enables manufacturers to formulate highly effective tablets with low API loads (5-10 mg). This reduces the overall bulk of the tablet, improves patient compliance, and optimizes the cost-per-dose ratio during large-scale commercial procurement [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

178 - 180 °C

Storage

UNII

GHS Hazard Statements

H302 (27.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (69.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (27.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H360 (29.77%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (27.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (26.72%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of migraine

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of a single 10 mg of 14C-rizatriptan, the total radioactivity of the administered dose recovered over 120 hours in urine and feces was 82% and 12%, respectively. Following oral administration of 14C-rizatriptan, rizatriptan accounted for about 17% of circulating plasma radioactivity. Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan, while 51% is excreted as indole acetic acid metabolite, indicating substantial first-pass metabolism.

The mean volume of distribution is approximately 140 L in male subjects and 110 L in female subjects.

An early study involving healthy subject reported plasma clearance of 1042 mL/min in males and 821 mL/min in females; however, this difference in clearance rates is not thought to be clinically relevant.

Metabolism Metabolites

Rizatriptan is metabolized by monoamine oxidase A isoenzyme (MAO-A) to an inactive indole acetic acid metabolite. In addition, several other inactive metabolites are formed. An active metabolite, N-monodesmethyl-rizatriptan, with pharmacological activity similar to that of the parent compound has been identified in small concentrations (14%) in the plasma. Route of Elimination: Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan while 51% is excreted as indole acetic acid metabolite, indicating substantial first pass metabolism. Half Life: 2-3 hours

Wikipedia

Biological Half Life

Use Classification

Dates

Cheng, H., et al.: Biopharm. Drug Dispos., 17, 17 (1996)

Su, M., et al.: Eur J Neurosci. 44, 2129 (2016)

Millson, D. S., et al.: Expert Opin Pharmacother. 1, 391 (2000)

Explore Compound Types